molecular formula C16H15ClN2O2S B5732056 N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea

N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea

Cat. No. B5732056
M. Wt: 334.8 g/mol
InChI Key: GJFWWVUPAXNSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. AG490 is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to inhibit the phosphorylation of signal transducer and activator of transcription 3 (STAT3).

Mechanism of Action

N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is a potent inhibitor of JAK2, which is a tyrosine kinase that plays a critical role in cytokine signaling. JAK2 is activated by cytokine receptors, and its activation leads to the phosphorylation of STAT3, which is a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and differentiation. N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea inhibits the phosphorylation of STAT3 by JAK2, which leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the brain that can cause inflammation and neuronal damage.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has several advantages and limitations for use in lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is also highly specific for JAK2 and does not inhibit other kinases, which makes it a useful tool for studying JAK2 signaling. However, one limitation is that N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea. One direction is the development of more potent and selective JAK2 inhibitors that can be used as therapeutic agents for various diseases. Another direction is the study of the role of JAK2 signaling in various biological processes, such as immune cell function and neuronal development. Additionally, the combination of N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea with other therapeutic agents, such as chemotherapy drugs, may enhance its anti-cancer effects.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea involves the reaction of 4-chlorobenzyl isothiocyanate with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base. The reaction yields N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea as a white solid with a purity of greater than 95%. The synthesis of N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been optimized to produce large quantities of the compound for use in scientific research.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. N-(4-chlorobenzyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c17-12-3-1-11(2-4-12)10-18-16(22)19-13-5-6-14-15(9-13)21-8-7-20-14/h1-6,9H,7-8,10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFWWVUPAXNSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=S)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea

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